molecular formula C9H7BrN2O2 B11715860 Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

Cat. No.: B11715860
M. Wt: 255.07 g/mol
InChI Key: XYCDHNMLSSCYOG-UHFFFAOYSA-N
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Description

Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate typically involves the bromination of a pyrrolo[2,3-c]pyridine precursor followed by esterification. One common method includes:

    Bromination: The pyrrolo[2,3-c]pyridine is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like benzoyl peroxide.

    Esterification: The brominated intermediate is then reacted with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate can undergo several types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The pyrrolo[2,3-c]pyridine core can be oxidized or reduced, although specific conditions for these reactions are less common.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.

    Oxidation: Oxidizing agents like potassium permanganate.

    Reduction: Reducing agents like sodium borohydride.

Major Products

    Substitution: Products where the bromine atom is replaced by the nucleophile.

    Oxidation/Reduction: Various oxidized or reduced forms of the pyrrolo[2,3-c]pyridine core.

Scientific Research Applications

Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound is used in studies to understand the biological activity of pyrrolo[2,3-c]pyridine derivatives.

Mechanism of Action

The mechanism of action for compounds derived from Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate often involves inhibition of specific enzymes or receptors. For example, derivatives may inhibit kinase enzymes by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
  • Methyl 1H-pyrrolo[2,3-b]pyridine-6-carboxylate
  • Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-6-carboxylate

Uniqueness

Methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity compared to other pyrrolo[2,3-c]pyridine derivatives.

Properties

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.07 g/mol

IUPAC Name

methyl 3-bromo-1H-pyrrolo[2,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-2-5-6(10)3-11-8(5)4-12-7/h2-4,11H,1H3

InChI Key

XYCDHNMLSSCYOG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)C(=CN2)Br

Origin of Product

United States

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